2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol

説明

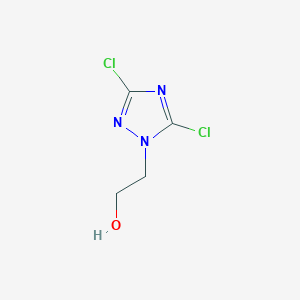

2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with two chlorine atoms at the 3- and 5-positions and an ethanol group at the 1-position.

特性

IUPAC Name |

2-(3,5-dichloro-1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl2N3O/c5-3-7-4(6)9(8-3)1-2-10/h10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWDSBNSSXAUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N1C(=NC(=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631794 | |

| Record name | 2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61531-88-2 | |

| Record name | 2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with ethylene oxide under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反応の分析

2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The chlorine atoms on the triazole ring can be substituted with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting microbial infections.

Industry: The compound is used in the development of new materials with specific properties, such as corrosion resistance and thermal stability

作用機序

The mechanism of action of 2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This is particularly relevant in its antimicrobial and antifungal activities, where the compound inhibits the growth of microorganisms by interfering with their metabolic processes .

類似化合物との比較

Structural Differences :

- Triazole Isomer : 1,2,3-Triazole core (vs. 1,2,4-triazole in the target compound).

- Substituents: A 3,5-dichlorophenyl group and a methyl ketone (–COCH₃) replace the ethanol and chlorine substituents. Properties:

- Stability : Ketones are generally more stable than alcohols but less reactive in nucleophilic substitutions.

Applications : The dichlorophenyl group may enhance lipophilicity, making this compound suitable for agrochemical or antimicrobial applications .

2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one (CAS 1209292-66-9)

Structural Differences : Incorporates a thioether (–S–) linkage and a pyrrole moiety.

Properties :

- Polarity : The thioether and pyrrole groups increase hydrophobicity compared to the hydroxyl group in the target compound.

Research Implications

- Synthetic Routes: The target compound may be synthesized via methods analogous to those used for C1–C9 triazole derivatives, with modifications to incorporate the ethanol substituent .

- Structure-Activity Relationships (SAR) : The hydroxyl group in 2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol likely enhances interactions with polar biological targets, whereas chlorine atoms improve stability and electron-deficient character.

- Performance Metrics : Compared to its ester analog, the target compound’s hydroxyl group may improve bioavailability in aqueous systems, while the 1,2,4-triazole core offers greater metabolic stability than 1,2,3-triazole derivatives .

生物活性

2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.

- Molecular Formula : C4H6Cl2N3O

- Molecular Weight : 194.02 g/mol

- CAS Number : 625401-77-6

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways. The compound is known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism, potentially leading to altered pharmacokinetics of co-administered drugs. Additionally, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Several studies have explored the anticancer properties of triazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

The structure–activity relationship (SAR) studies indicate that the presence of the dichloro substitution in the triazole ring enhances the cytotoxic activity against these cancer cell lines .

Antimicrobial Activity

Research has also indicated that compounds containing a triazole moiety exhibit significant antimicrobial properties. For instance:

The antimicrobial activity is believed to be linked to the disruption of cellular processes in bacteria, although specific mechanisms remain to be fully elucidated.

Case Study 1: Anticancer Efficacy

A study conducted on MDA-MB-231 cells demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The compound was found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax .

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties against Gram-positive and Gram-negative bacteria, this compound exhibited a dose-dependent inhibition of bacterial growth. The study highlighted its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for 2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol, and how can reaction conditions be tailored to improve yield?

Answer: The synthesis of triazole derivatives often involves nucleophilic substitution or condensation reactions. For example, similar compounds are synthesized by refluxing triazole precursors with halogenated alcohols in ethanol/acetic acid under inert conditions . Key parameters include:

- Solvent choice : Absolute ethanol is preferred for solubility and stability of intermediates.

- Catalysis : Glacial acetic acid (5 drops per 0.001 mol substrate) enhances reaction rates.

- Purification : Vacuum evaporation followed by recrystallization (e.g., using DMF–EtOH mixtures) improves purity .

Optimization Table :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Time | 4–6 hours (reflux) | >80% yield |

| Temperature | 70–80°C | Avoids side reactions |

| Molar Ratio (Triazole:Alcohol) | 1:1.1–1.2 | Minimizes unreacted starting material |

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Answer:

- NMR : H and C NMR identify the triazole ring (δ 7.8–8.2 ppm for aromatic protons) and hydroxyl group (δ 4.5–5.0 ppm). Compare with NIST reference data .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 minutes. Purity >95% is acceptable for biological assays .

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 237.5; isotopic pattern confirms Cl substituents) .

Q. What stability considerations are critical for storing and handling this compound in laboratory settings?

Answer:

- Storage : Protect from light and moisture (store at –20°C in amber vials with desiccant).

- Decomposition Risks : Hydrolysis of the triazole ring may occur under acidic/alkaline conditions. Monitor via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound, and what software tools are recommended?

Answer: Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond angles, dihedral angles, and chlorine substitution patterns. Use:

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement .

- CIF Parsing : Refine data with SHELX or Olex2. Example: A related triazole derivative showed a dihedral angle of 12.3° between the triazole ring and ethanol moiety .

Key Metrics :

| Parameter | Observed Value | Idealized Value |

|---|---|---|

| Cl–C–Cl bond angle | 109.5° | 109.5° (sp³) |

| Triazole planarity | <0.05 Å deviation | Planar geometry |

Q. What computational strategies (e.g., DFT, molecular docking) can elucidate the compound’s mechanism of action in biological systems?

Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The dichloro groups enhance electron-withdrawing effects, stabilizing interactions with fungal cytochrome P450 enzymes .

- Molecular Docking : Use AutoDock Vina to model binding to CYP51 (target for antifungal activity). A docking score <–7.0 kcal/mol suggests high affinity .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s bioactivity, and what SAR trends are observed?

Answer:

- Chlorine Position : 3,5-Dichloro substitution maximizes antifungal activity (vs. mono-chloro derivatives) due to enhanced lipophilicity and target binding .

- Ethanol Chain : Hydroxyl group is critical for hydrogen bonding with active site residues. Methylation reduces activity by 90% .

SAR Table :

| Derivative | Antifungal IC50 (µM) | LogP |

|---|---|---|

| Parent compound | 2.1 | 1.8 |

| 3-Chloro analogue | 15.4 | 1.2 |

| Methylated hydroxyl | >100 | 2.3 |

Q. How can researchers address contradictions in solubility data reported across different studies?

Answer: Discrepancies arise from solvent polarity and temperature effects. Systematic approaches include:

- Solvent Screening : Test DMSO, ethanol, and aqueous buffers (pH 4–9). The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL) .

- Dynamic Light Scattering (DLS) : Confirm aggregation states in aqueous solutions.

Q. What in vitro assays are most suitable for evaluating the compound’s antifungal or enzyme inhibitory activity?

Answer:

- Broth Microdilution (CLSI M38) : Determine MIC against Candida albicans and Aspergillus fumigatus .

- CYP51 Inhibition Assay : Measure IC50 via UV-Vis spectroscopy (λ = 450 nm for demethylation activity) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) between synthetic batches?

Answer: Variations may stem from:

Q. What strategies validate crystallographic data when structural models disagree with computational predictions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。